molecular formula C12H16O2 B3319070 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one CAS No. 106141-17-7

1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one

Cat. No.: B3319070
CAS No.: 106141-17-7
M. Wt: 192.25 g/mol
InChI Key: MDHGFOBMXFKZBB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one (CAS Number: 106141-17-7 ) is an organic compound with the molecular formula C 12 H 16 O 2 and a molecular weight of 192.25 g/mol . This compound is characterized by a ketone group and a phenolic hydroxyl group on an aromatic ring, making it a potential building block for various synthetic applications. Physical Properties: The compound has a predicted density of 1.037±0.06 g/cm³ and a predicted boiling point of 288.6±35.0 °C . Handling and Safety: This product is classified with the hazard code Xn, indicating it may be harmful . Safety data suggests it may cause irritation to the eyes, skin, and respiratory system, and may be harmful if swallowed . Researchers should consult the Safety Data Sheet (SDS) and adhere to appropriate laboratory safety practices. Storage: For optimal stability, the compound should be stored sealed in a dry environment at room temperature . Notice: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity to ensure it is fit for their intended research purpose.

Properties

IUPAC Name

1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHGFOBMXFKZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide (NaOH) under solvent-free conditions . This method offers advantages such as a simple procedure, fast reaction rate, mild reaction conditions, and excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 2-methyl-3,5-dimethylbenzoic acid.

    Reduction: Formation of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Basic Information

  • Chemical Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.25 g/mol
  • CAS Number : 106141-17-7
  • PubChem ID : 13697117

Pharmaceutical Research

1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one has shown potential in pharmaceutical applications, particularly as a precursor for synthesizing various bioactive compounds. Its hydroxyl group enhances solubility and bioavailability in drug formulations.

Case Study: Synthesis of Antioxidants

Research indicates that derivatives of this compound can be synthesized to create potent antioxidants. For instance, modifications to the hydroxyl and ketone functionalities have resulted in compounds with enhanced radical scavenging activities, making them suitable for therapeutic applications against oxidative stress-related diseases .

Materials Science

The compound is also explored for its role in materials science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions makes it valuable for creating cross-linked networks that enhance material properties such as durability and thermal stability.

Case Study: Polymer Development

In recent studies, the incorporation of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one into polymer matrices has demonstrated improved mechanical properties and resistance to environmental degradation . This application is significant for industries focused on sustainable materials.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis pathways. It can participate in various reactions such as aldol condensation and Michael addition, leading to the formation of more complex organic molecules.

Table: Summary of Synthetic Reactions Involving the Compound

Reaction TypeDescriptionReference
Aldol CondensationForms β-hydroxy ketones when reacted with aldehydes
Michael AdditionReacts with α,β-unsaturated carbonyl compounds
Reduction ReactionsCan be reduced to form alcohol derivatives

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate the activity of enzymes, receptors, and other proteins, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(4-Hydroxy-2,5-dimethylphenyl)-2-methylpropan-1-one (CAS: 1501171-21-6)
  • Structural Differences : The hydroxyl group is in the para position (C4) instead of ortho (C2), with methyl groups at C2 and C4.
  • Similar molecular weight (192.25 g/mol) but distinct crystallinity due to altered symmetry .
1-(2-Hydroxy-4-methylphenyl)-1-pentanone (Phenylhydrazone)
  • Structural Differences: A pentanone backbone replaces propanone, with a methyl group at C4 instead of C3 and C5.
  • Impact on Properties :
    • Increased lipophilicity due to the longer alkyl chain, enhancing membrane permeability in biological systems.
    • Phenylhydrazone derivatives are commonly used in analytical chemistry for carbonyl group detection .

Halogen-Substituted Analogs

1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS: 124500-38-5)
  • Structural Differences : Chlorine atoms replace methyl groups at C3 and C5, with a hydroxyl group at C3.
  • Impact on Properties: Higher molecular weight (233.10 g/mol) and electronegativity, leading to increased stability against oxidation. Potential applications in agrochemicals due to enhanced bioactivity from halogen substituents .

Ether and Ester Derivatives

1-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropan-1-one
  • Structural Differences : An ethoxy group replaces the hydroxyl at C4.
  • Impact on Properties: Reduced polarity and hydrogen-bonding capacity, improving solubility in non-polar solvents. Higher molecular weight (220.31 g/mol) compared to hydroxylated analogs, influencing pharmacokinetics .
1-[4-(Acetyloxy)-2-hydroxy-3,5-dimethylphenyl]ethanone
  • Structural Differences : An acetyloxy ester replaces the free hydroxyl group.
  • Impact on Properties :
    • Enhanced stability under acidic conditions, making it suitable as a prodrug.
    • Requires enzymatic cleavage (e.g., esterases) for activation in biological systems .

Data Table: Key Structural and Physical Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Notable Applications/Properties
1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one (106141-17-7) 2-OH, 3,5-diMe, propanone C₁₂H₁₆O₂ 192.25 Research intermediate, hydrogen-bonding motifs
1-(4-Hydroxy-2,5-dimethylphenyl)-2-methylpropan-1-one (1501171-21-6) 4-OH, 2,5-diMe, propanone C₁₂H₁₆O₂ 192.25 Isomer with altered crystallinity
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one (124500-38-5) 4-OH, 3,5-diCl, propanone C₁₀H₁₀Cl₂O₂ 233.10 Agrochemical potential
1-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropan-1-one 4-OEt, 3,5-diMe, propanone C₁₄H₂₀O₂ 220.31 Enhanced lipophilicity

Biological Activity

1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one, also known as a derivative of 3,5-dimethylphenol, is an organic compound with significant biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C12H16O2C_{12}H_{16}O_2 and features a hydroxyl group attached to a dimethyl-substituted phenyl ring along with a ketone functional group. Its structural characteristics allow for diverse reactivity, making it a valuable intermediate in organic synthesis.

Antioxidant Properties

1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one exhibits notable antioxidant activity , which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties , showing efficacy against a range of pathogens. Studies have demonstrated its potential in inhibiting bacterial growth, which could lead to applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one can be attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Nucleophilic Addition : The ketone group participates in nucleophilic addition reactions, leading to the formation of adducts that can modulate enzyme activities and receptor functions.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Research : A study investigated the effects of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one on human cancer cell lines. Results indicated significant antiproliferative effects on MCF-7 breast cancer cells with an IC50 value of 15 µM .
  • Inflammation Models : In vivo studies demonstrated that this compound could reduce inflammation markers in animal models, suggesting its potential use as an anti-inflammatory agent .

Applications in Medicine and Industry

Given its biological activities, 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one is being explored for various applications:

  • Pharmaceuticals : Its antioxidant and antimicrobial properties make it a candidate for drug development aimed at treating infections and oxidative stress-related diseases .
  • Cosmetics : Due to its antioxidant capacity, it is also being considered for use in cosmetic formulations to enhance skin protection against oxidative damage.

Q & A

Q. What are the established synthetic routes for 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one, and what factors influence yield optimization?

Friedel-Crafts acylation is a primary method, using 2-chloro-2-oxoethyl acetate or similar acylating agents. Reaction conditions (e.g., temperature, catalyst type) significantly impact yields. For example, derivatives with hydroxyl and methyl groups require precise stoichiometric control to avoid over-acylation. Purification via column chromatography or recrystallization is critical, with yields typically ranging from 18% to 35% depending on substituent positioning . Optimization strategies include adjusting reaction time (2.5–24 hours) and using Lewis acids like AlCl₃ to enhance electrophilic substitution efficiency .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

X-ray crystallography (e.g., SHELX refinement) resolves the ketone group’s orientation and hydrogen-bonding networks in the solid state . Spectroscopic methods include:

  • ¹H/¹³C NMR : Key signals for the hydroxy (δ 12–14 ppm) and methyl groups (δ 1.2–2.5 ppm).
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹). Discrepancies in spectral data (e.g., tautomeric equilibria) are resolved by comparing computational predictions (DFT) with experimental results .

Q. What are the compound’s key physicochemical properties, and how do they affect solubility and reactivity?

  • LogP : ~2.8 (moderate lipophilicity due to hydroxyl and methyl groups).
  • Melting Point : 110–115°C (varies with crystallinity). Solubility in polar solvents (e.g., ethanol) is enhanced by hydrogen bonding, while nonpolar solvents favor the ketone moiety. Reactivity in electrophilic substitution is influenced by steric hindrance from the 3,5-dimethyl groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s photochemical behavior for materials science applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict UV-Vis absorption maxima (e.g., λmax ~280 nm). Time-Dependent DFT (TD-DFT) models excited-state dynamics, revealing potential as a photosensitizer due to intersystem crossing efficiency . Experimental validation via transient absorption spectroscopy is recommended to confirm computational predictions .

Q. What role does crystal packing play in modulating the compound’s supramolecular interactions?

X-ray data shows intramolecular O-H···O hydrogen bonds between the hydroxyl and ketone groups, stabilizing the enol tautomer. Intermolecular C-H···π interactions between methyl and aryl groups influence crystal lattice stability, which correlates with thermal decomposition profiles (TGA data) . Modifying substituents (e.g., methoxy vs. hydroxy) alters packing efficiency and melting points .

Q. How do structural analogs differ in bioactivity, and what methodologies identify structure-activity relationships (SAR)?

A comparative analysis of analogs (Table 1) reveals:

Analog Modification Bioactivity
1-(4-Chlorophenyl)-2-methylpropan-1-oneChlorine substitutionAntimicrobial (MIC: 8 µg/mL)
1-(3-Bromophenyl)-2-methylpropan-1-oneBromine at meta positionAnticancer (IC₅₀: 12 µM)
SAR studies use molecular docking (e.g., AutoDock Vina) to correlate substituent electronegativity with target binding (e.g., cytochrome P450 inhibition) .

Methodological Guidance

Q. What experimental protocols mitigate synthesis byproducts in Friedel-Crafts reactions?

  • Step 1 : Pre-dry reagents (AlCl₃, solvent) to minimize hydrolysis.
  • Step 2 : Use slow acyl chloride addition (0°C) to reduce diacylation.
  • Step 3 : Quench with ice-water and extract with ethyl acetate to isolate the mono-acylated product. Yields improve from 18% to 30% with these adjustments .

Q. How should researchers address discrepancies in reported biological activity data?

  • Controlled Assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%).
  • Meta-Analysis : Use PubChem BioActivity data to cross-validate IC₅₀ values.
  • Mechanistic Studies : Employ siRNA knockdowns to confirm target specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one
Reactant of Route 2
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1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one

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